Avibactam is derived from the chemical structure of bicyclic compounds and has been developed through various synthetic routes that focus on efficiency and yield. It is classified under the category of beta-lactamase inhibitors, which play a critical role in enhancing the efficacy of existing beta-lactam antibiotics against resistant bacterial strains .
The synthesis of avibactam has evolved through several methods, each aiming to improve yield, reduce environmental impact, and simplify the process.
Avibactam's molecular formula is CHNO, with a molecular weight of 239.24 g/mol. The compound features a bicyclic structure that includes a diazabicyclooctane core, which is crucial for its mechanism of action as a beta-lactamase inhibitor. The structural configuration contributes significantly to its ability to bind effectively with beta-lactamases, preventing these enzymes from hydrolyzing beta-lactam antibiotics .
Avibactam undergoes several chemical reactions during its synthesis:
Avibactam functions by binding to the active site of beta-lactamases, thereby inhibiting their enzymatic activity. This inhibition prevents the breakdown of beta-lactam antibiotics, allowing them to exert their antibacterial effects more effectively against resistant bacteria.
Avibactam is primarily used in clinical settings as a beta-lactamase inhibitor in combination therapies for treating infections caused by resistant bacteria. Its effectiveness against multidrug-resistant strains has made it an essential tool in modern antibiotic therapy. Ongoing research continues to explore its potential applications in combination with other antibiotics and its efficacy against emerging resistant pathogens .
The evolution of β-lactamase inhibitors parallels the relentless spread of bacterial resistance. Early β-lactam antibiotics (penicillins, cephalosporins) faced rapid obsolescence due to hydrolytic enzymes like penicillinases. First-generation inhibitors—clavulanic acid (1980s), sulbactam, and tazobactam—provided limited relief by irreversibly inhibiting class A β-lactamases (e.g., TEM, SHV). However, their utility waned due to three critical limitations:
The carbapenem era (1990s–2000s) temporarily addressed extended-spectrum β-lactamases (ESBLs), but KPC and NDM carbapenemases soon rendered even "last-resort" carbapenems ineffective. By 2010, over 40% of K. pneumoniae isolates in some regions exhibited carbapenem resistance, creating an urgent need for broader-spectrum inhibitors [5] [8]. This therapeutic void catalyzed the development of avibactam, the first diazabicyclooctane (DBO) inhibitor designed to overcome these limitations through reversible binding and expanded spectrum coverage.
Avibactam (molecular formula: C₇H₁₁N₃O₆S; molar mass: 265.24 g/mol) belongs to the diazabicyclooctane (DBO) chemical class. Its structure features a bicyclic urea core with a sulfate ester at N6, distinguishing it fundamentally from β-lactam-based inhibitors [4] [7] [10]:
Table 1: Key Chemical Properties of Avibactam
Property | Value/Description |
---|---|
Chemical Class | Diazabicyclooctane (DBO) |
Core Structure | [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
Water Solubility | ~10 g/L (sodium salt) |
Mechanism | Covalent, reversible serine β-lactamase inhibition |
Protein Binding | 5.7–8.2% |
Metabolic Fate | Minimally metabolized; 97% renal excretion |
Avibactam’s mechanism involves reversible covalent acylation of serine β-lactamases:
High-resolution crystallography (1.1 Å) of avibactam bound to Pseudomonas aeruginosa AmpC reveals critical interactions:
Avibactam exhibits broad-spectrum inhibition unparalleled by earlier inhibitors:
Notably, avibactam’s inhibition potency (IC₅₀) is 10–1000-fold greater than tazobactam against class A and C enzymes, enabling lower clinical dosing [7].
Avibactam combinations (ceftazidime, aztreonam) have become critical tools against carbapenem-resistant Enterobacterales (CRE) and multidrug-resistant P. aeruginosa. Global surveillance data reveal:
Table 2: Global Resistance Trends to Ceftazidime-Avibactam (2021–2024) [3] [5] [6]
Bacterial Group | Resistance Proportion | Key Resistance Mechanisms |
---|---|---|
Enterobacterales | 6.1% (95% CI: 4.9–7.4) | MBL production (89.3%), porin mutations, KPC variants |
Pseudomonas aeruginosa | 25.8% (95% CI: 22.2–29.7) | Efflux upregulation, OprD porin loss, AmpC overexpression |
Acinetobacter spp. | 74.7–90.8% | OXA-51/23-like enzymes, permeability barriers |
Regional Variation | ||
Asia | 19.3% | High NDM/VIM prevalence |
Europe | 11.0% | OXA-48 dominance |
North America | 5.3% | KPC variants predominant |
Resistance remains relatively low in Enterobacterales (6.1%) but is rising, increasing from 5.6% (2015–2020) to 13.2% (2021–2024) globally. P. aeruginosa exhibits higher intrinsic resistance (12.6–25.8%), particularly in carbapenem-resistant strains [3] [5] [6].
A. Combating Serine Carbapenemases
Ceftazidime-avibactam demonstrates >95% susceptibility against KPC and OXA-48-like producers, outperforming polymyxins and tigecycline. In the pivotal RECAPTURE trial, it achieved 91% clinical cure in carbapenem-resistant K. pneumoniae infections [1] [5].
B. Aztreonam-Avibactam Synergy for MBL Producers
The 2025 FDA-approved aztreonam-avibactam (EMBLAVEO™) exploits a innovative dual-mechanism:
Phase 3 REVISIT trial data demonstrated clinical efficacy in cIAI caused by MBL-producing Enterobacterales, where avibactam reduced aztreonam MICs by 128–1024-fold [9]. This combination addresses a critical gap since MBLs hydrolyze all β-lactams except monobactams.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7